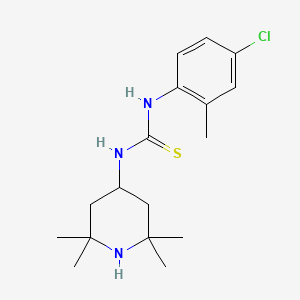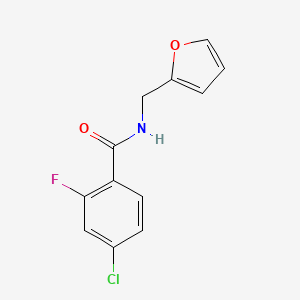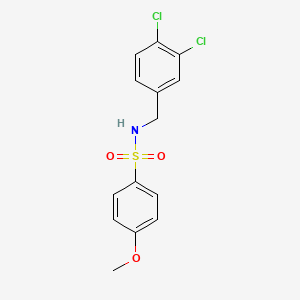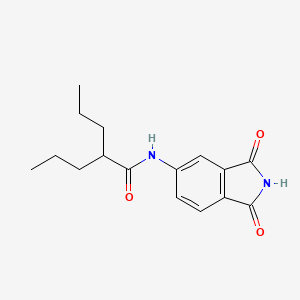
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, also known as CPPHC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPHC is a hydrazine derivative that has been synthesized and studied for its various biological activities. In
Mecanismo De Acción
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide exerts its biological activities by modulating various signaling pathways in the body. It has been found to inhibit the expression of inflammatory cytokines and enzymes, which makes it a potential treatment for inflammatory diseases. N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been found to exhibit various biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation, which makes it a potential treatment for various inflammatory diseases. N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been found to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit various biological activities. However, N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has some limitations as well. It is not very soluble in water, which makes it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. One potential direction is to study its potential as a treatment for neurodegenerative diseases. Another potential direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, more research is needed to fully understand its potential side effects and toxicity.
Métodos De Síntesis
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide can be synthesized using a simple two-step method. In the first step, 4-chlorobenzaldehyde is reacted with 3-phenylpropanoic acid in the presence of thionyl chloride to produce 4-chloro-α,α-diphenyl-3-(phenylpropanoyl)acrolein. In the second step, the resulting compound is reacted with hydrazinecarbothioamide in the presence of ethanol to produce N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anticonvulsant, anti-inflammatory, and anti-cancer activities. N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been studied as a potential treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(3-phenylpropanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c17-13-7-9-14(10-8-13)18-16(22)20-19-15(21)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUULYHSYGRYOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)


![N-(3-chloro-2-methylphenyl)-6-[(4H-1,2,4-triazol-3-ylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5705541.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)
![1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5705555.png)

![5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5705575.png)

